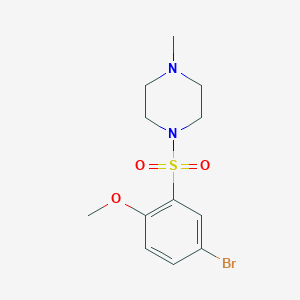
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is a chemical compound characterized by its unique structure, which includes a bromine atom, a methoxy group, and a sulfonyl group attached to a phenyl ring, which is further connected to a piperazine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine typically involves the reaction of 5-bromo-2-methoxybenzenesulfonyl chloride with 4-methylpiperazine. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction conditions often include maintaining the temperature at room temperature and stirring the mixture for several hours to ensure complete reaction .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids, while the sulfonyl group can undergo reduction to form sulfinyl or sulfhydryl derivatives.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide in acetone or potassium fluoride in dimethyl sulfoxide.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction Reactions: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed:
Substitution Reactions: Products include derivatives with different halogens or other substituents replacing the bromine atom.
Oxidation and Reduction Reactions: Products include aldehydes, acids, sulfinyl, and sulfhydryl derivatives.
Coupling Reactions: Biaryl compounds with extended aromatic systems.
Aplicaciones Científicas De Investigación
1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in the study of reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom and methoxy group can also contribute to the compound’s binding affinity and specificity for its targets .
Comparación Con Compuestos Similares
- 5-Bromo-2-methoxybenzenesulfonyl chloride
- 5-Bromo-2-methoxyphenylboronic acid
- 1-((5-Bromo-2-methoxyphenyl)sulfonyl)piperidine
Comparison: 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-4-methylpiperazine is unique due to the presence of the piperazine ring, which imparts distinct chemical and biological properties. Compared to 5-bromo-2-methoxybenzenesulfonyl chloride, it has enhanced stability and reactivity. The presence of the piperazine ring also allows for greater versatility in chemical modifications and potential therapeutic applications .
Propiedades
IUPAC Name |
1-(5-bromo-2-methoxyphenyl)sulfonyl-4-methylpiperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O3S/c1-14-5-7-15(8-6-14)19(16,17)12-9-10(13)3-4-11(12)18-2/h3-4,9H,5-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAKJGSGZVLTMFL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Br)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-({2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B511300.png)
![6-hydroxy-11-methyl-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5,10,12-pentaen-4-one](/img/structure/B511313.png)
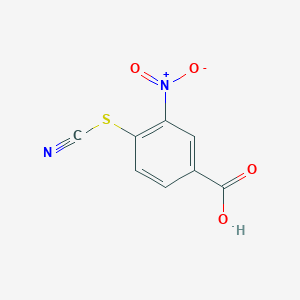
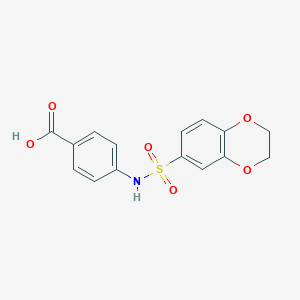
![N-[(2-chlorophenyl)methyl]-2H-tetrazol-5-amine](/img/structure/B511340.png)
![Benzo[1,3]dioxol-5-ylmethyl-(3-morpholin-4-yl-propyl)-amine](/img/structure/B511341.png)
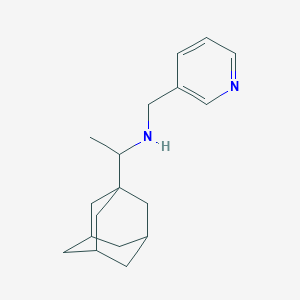
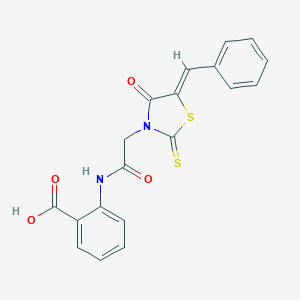
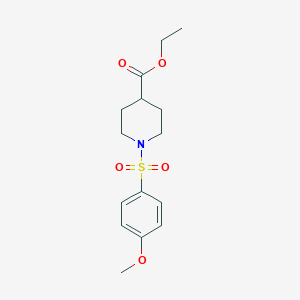
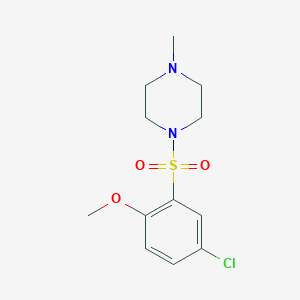
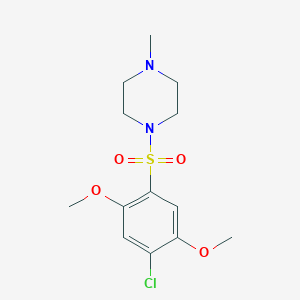
amine](/img/structure/B511365.png)
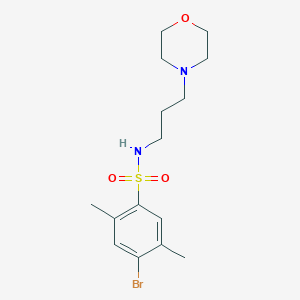
![2-[[5-(4-chlorophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide](/img/structure/B511372.png)
